molecular formula C11H13N3O2 B14603944 1-(4-Nitrophenyl)-N-(pyrrolidin-1-yl)methanimine CAS No. 60144-30-1

1-(4-Nitrophenyl)-N-(pyrrolidin-1-yl)methanimine

Cat. No.: B14603944
CAS No.: 60144-30-1
M. Wt: 219.24 g/mol
InChI Key: RLMUDGKNYDGFKD-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-N-(pyrrolidin-1-yl)methanimine is an organic compound that features a nitrophenyl group attached to a pyrrolidine ring via a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-N-(pyrrolidin-1-yl)methanimine typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitrobenzaldehyde+PyrrolidineThis compound\text{4-Nitrobenzaldehyde} + \text{Pyrrolidine} \rightarrow \text{this compound} 4-Nitrobenzaldehyde+Pyrrolidine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor technology to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-N-(pyrrolidin-1-yl)methanimine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-N-(pyrrolidin-1-yl)methanimine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-N-(pyrrolidin-1-yl)methanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)-N-(morpholin-1-yl)methanimine
  • 1-(4-Nitrophenyl)-N-(piperidin-1-yl)methanimine
  • 1-(4-Nitrophenyl)-N-(azetidin-1-yl)methanimine

Uniqueness

1-(4-Nitrophenyl)-N-(pyrrolidin-1-yl)methanimine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different ring structures.

Properties

CAS No.

60144-30-1

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-pyrrolidin-1-ylmethanimine

InChI

InChI=1S/C11H13N3O2/c15-14(16)11-5-3-10(4-6-11)9-12-13-7-1-2-8-13/h3-6,9H,1-2,7-8H2

InChI Key

RLMUDGKNYDGFKD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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